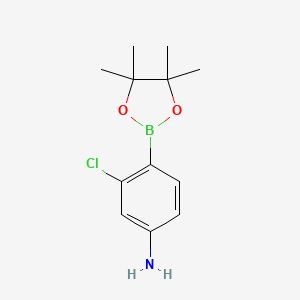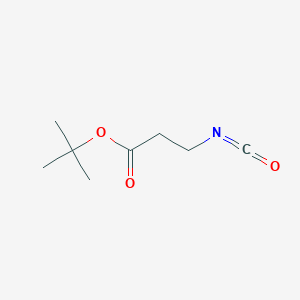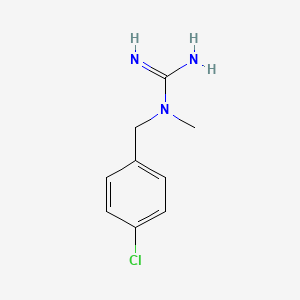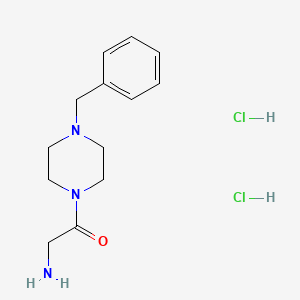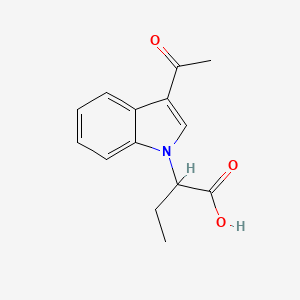
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Overview
Description
2-(3-Acetyl-1H-indol-1-yl)butanoic acid is a chemical compound with the molecular weight of 245.28 . The IUPAC name for this compound is 2-(3-acetyl-1H-indol-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for 2-(3-Acetyl-1H-indol-1-yl)butanoic acid is 1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18) .Scientific Research Applications
Comprehensive Analysis of 2-(3-Acetyl-1H-indol-1-YL)butanoic Acid Applications:
Antimycobacterial Activity
Indole derivatives have been studied for their potential in treating bacterial infections, including tuberculosis. Compounds similar to 2-(3-Acetyl-1H-indol-1-YL)butanoic acid have shown promising results against various strains of mycobacteria, suggesting its potential application in antimycobacterial therapy .
Cancer Treatment
The structural motif of indoles is prevalent in compounds with anticancer properties. Research indicates that indole derivatives can be applied in developing treatments for various cancers, leveraging their ability to inhibit cancer cell growth .
Pharmacological Evaluation
Indole compounds undergo pharmacological evaluations to determine their therapeutic potential for disorders in the human body. This includes assessing their efficacy, safety, and mechanism of action within biological systems .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By extension, 2-(3-Acetyl-1H-indol-1-YL)butanoic acid may have applications in agriculture as a plant growth regulator or in studies related to plant physiology .
Synthesis of Biologically Active Compounds
Indoles serve as key building blocks in synthesizing biologically active molecules. The compound could be used in synthetic pathways to create new molecules with potential biological activities .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Indole derivatives are often used in such studies to discover new drug candidates or understand molecular interactions .
properties
IUPAC Name |
2-(3-acetylindol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONGCYPXRDVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660659 | |
| Record name | 2-(3-Acetyl-1H-indol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetyl-1H-indol-1-YL)butanoic acid | |
CAS RN |
869949-98-4 | |
| Record name | 3-Acetyl-α-ethyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869949-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Acetyl-1H-indol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




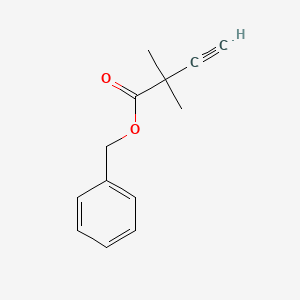
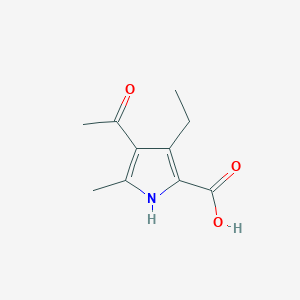
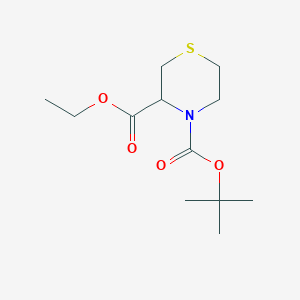
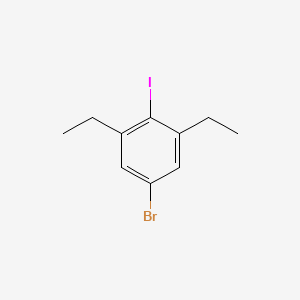
![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)

